molecular formula C13H39O5Si6 B14660515 1,1,1,5,7,7,7-Heptamethyl-3,3-bis(trimethylsiloxy)tetrasiloxane

1,1,1,5,7,7,7-Heptamethyl-3,3-bis(trimethylsiloxy)tetrasiloxane

Katalognummer: B14660515
Molekulargewicht: 443.96 g/mol
InChI-Schlüssel: PFRLABBPRCZMGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1,5,7,7,7-Heptamethyl-3,3-bis(trimethylsiloxy)tetrasiloxane is a silicon-based compound with the molecular formula C13H40O5Si6. It is known for its unique structural properties and is widely used in various scientific and industrial applications. The compound is characterized by its high thermal stability and low surface tension, making it an essential component in many chemical processes .

Vorbereitungsmethoden

The synthesis of 1,1,1,5,7,7,7-Heptamethyl-3,3-bis(trimethylsiloxy)tetrasiloxane typically involves the reaction of trimethylsilyl chloride with a suitable siloxane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as platinum or palladium, to facilitate the formation of the desired product. Industrial production methods often employ large-scale reactors and advanced purification techniques to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

1,1,1,5,7,7,7-Heptamethyl-3,3-bis(trimethylsiloxy)tetrasiloxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and other silicon-oxygen compounds.

    Reduction: It can be reduced using hydrosilanes or other reducing agents to form lower oxidation state silicon compounds.

    Substitution: The trimethylsiloxy groups can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrosilanes for reduction, and organometallic reagents for substitution. .

Wissenschaftliche Forschungsanwendungen

1,1,1,5,7,7,7-Heptamethyl-3,3-bis(trimethylsiloxy)tetrasiloxane has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1,1,1,5,7,7,7-Heptamethyl-3,3-bis(trimethylsiloxy)tetrasiloxane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen bonds provide high thermal stability and resistance to chemical degradation. In biological systems, it interacts with cellular membranes and proteins, potentially affecting their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

1,1,1,5,7,7,7-Heptamethyl-3,3-bis(trimethylsiloxy)tetrasiloxane can be compared with other similar silicon-based compounds, such as:

Eigenschaften

Molekularformel

C13H39O5Si6

Molekulargewicht

443.96 g/mol

InChI

InChI=1S/C13H39O5Si6/c1-19(14-20(2,3)4)15-24(16-21(5,6)7,17-22(8,9)10)18-23(11,12)13/h1-13H3

InChI-Schlüssel

PFRLABBPRCZMGF-UHFFFAOYSA-N

Kanonische SMILES

C[Si](O[Si](C)(C)C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.